molecular formula C18H19N5O4S B2914911 Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate CAS No. 852376-62-6

Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

Cat. No.: B2914911
CAS No.: 852376-62-6
M. Wt: 401.44
InChI Key: IXNXOJCZVJAQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-methoxyphenyl group at position 3, a thioacetamido linkage at position 6, and an ethyl acetate ester.

Properties

IUPAC Name

ethyl 2-[[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-3-27-17(25)10-19-15(24)11-28-16-9-8-14-20-21-18(23(14)22-16)12-4-6-13(26-2)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNXOJCZVJAQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.

    Introduction of the methoxyphenyl group: This is achieved through nucleophilic substitution reactions.

    Thioether formation:

    Acetamido group addition: This step involves the acylation of the intermediate compound to introduce the acetamido group.

    Esterification: Finally, the esterification reaction is carried out to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the triazolopyridazine ring, depending on the reaction conditions and reagents used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate involves its interaction with specific molecular targets. The triazolopyridazine core can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the thioether linkage can facilitate the compound’s stability and bioavailability. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests it may modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6)

  • Core Structure : Shares the triazolo[4,3-b]pyridazine core and 4-methoxyphenyl substituent.
  • Key Differences : Oxygen replaces sulfur in the linkage (oxyethanamine vs. thioacetamido acetate).
  • Properties :
    • Molecular formula: C₁₄H₁₅N₅O₂ (MW 285.3 g/mol).
    • Higher polarity due to the ethanamine group.
    • GHS Classification: Acute toxicity (oral), skin/eye irritation, and respiratory hazards .

Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate (CAS 852376-54-6)

  • Core Structure : Identical triazolo-pyridazine core and thioacetamido linkage.
  • Key Differences : Benzoate ester replaces the acetate group.
  • Properties: Molecular formula: C₂₃H₂₁N₅O₄S (MW 463.5 g/mol).

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

  • Core Structure : Pyrimidine ring instead of triazolo-pyridazine.
  • Key Differences : Thietane-3-yloxy substituent and methyl group.
  • Properties :
    • Molecular formula: C₁₂H₁₆N₂O₃S₂ (MW 300.4 g/mol).
    • Synthetic route involves reacting pyrimidine precursors with thiirane derivatives, suggesting divergent reactivity compared to triazolo-pyridazine analogs .

Heterocyclic Amines (e.g., IQ Compounds)

  • Core Structure: Imidazo[4,5-f]quinoline (distinct from triazolo-pyridazine).
  • Relevance : Highlights the importance of toxicological screening for nitrogen-rich heterocycles, though structural differences limit direct comparisons .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Toxicity Profile
Target Compound Not provided ~C₁₉H₂₀N₅O₄S ~400 (estimated) Triazolo[4,3-b]pyridazine Thioacetamido, ethyl acetate Unknown
Benzoate Analog () 852376-54-6 C₂₃H₂₁N₅O₄S 463.5 Triazolo[4,3-b]pyridazine Thioacetamido, ethyl benzoate Not reported
Ethanamine Analog () 1204296-37-6 C₁₄H₁₅N₅O₂ 285.3 Triazolo[4,3-b]pyridazine Oxyethanamine Acute toxicity, skin/eye irritation
Pyrimidine Analog (Compound 1, ) Not provided C₁₂H₁₆N₂O₃S₂ 300.4 Pyrimidine Thietan-3-yloxy, methyl, ethyl thioacetate Unknown

Key Findings

Substituent Impact :

  • Oxygen vs. Sulfur Linkages : The ethanamine analog’s oxygen linkage () correlates with higher acute toxicity compared to sulfur-containing analogs, though data for the target compound is lacking.
  • Ester Groups : The benzoate analog’s larger aromatic group () increases molecular weight and lipophilicity, which may influence pharmacokinetics.

Synthetic Accessibility :

  • Pyrimidine analogs () are synthesized via nucleophilic substitution, whereas triazolo-pyridazine derivatives likely require cyclization reactions, suggesting divergent synthetic challenges.

Toxicological Considerations: Heterocyclic amines like IQ () underscore the need for carcinogenicity studies on triazolo-pyridazine derivatives, particularly those with labile sulfur bonds.

Biological Activity

Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of triazolo-pyridazines. Its unique structure includes a triazole ring fused with a pyridazine moiety, characterized by various functional groups such as ethyl, thio, and methoxy groups. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C14H15N5O2C_{14}H_{15}N_5O_2, with a molecular weight of 285.31 g/mol. The presence of the triazole and pyridazine rings is significant in determining its pharmacological properties.

Key Structural Features:

  • Triazole Ring: Known for its broad spectrum of biological activities including antifungal and antibacterial properties.
  • Pyridazine Moiety: Imparts additional reactivity and biological interactions.
  • Thio Group: Enhances the compound's ability to interact with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.125 - 8 μg/mL
Pseudomonas aeruginosa0.125 - 8 μg/mL
Klebsiella pneumoniae0.125 - 8 μg/mL

The compound exhibits potent activity against both drug-sensitive and drug-resistant strains, highlighting its potential as an antimicrobial agent .

Neuroprotective Effects

This compound has also shown promise in neuroprotection studies. It has been associated with anti-neuroinflammatory properties that could be beneficial in treating neurodegenerative diseases . The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in Alzheimer's disease management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship:

  • Triazole Moiety: Essential for antifungal and antibacterial activities.
  • Methoxy Substitution: Enhances lipophilicity and bioavailability.
  • Thio Group: Increases reactivity towards biological targets.

Case Studies

Several studies have investigated the pharmacological potential of similar compounds:

  • A study on triazole derivatives reported that modifications at the C-5 position significantly enhanced their antibacterial activity against various pathogens .
  • Another research highlighted the neuroprotective effects of triazole-based compounds in models of oxidative stress .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate?

Methodological Answer: The compound can be synthesized via multi-step reactions, often involving:

  • Step 1: Condensation of 4-methoxyphenyl precursors with pyridazine derivatives under reflux conditions (80–100°C) in polar solvents (e.g., ethanol or DMF) .
  • Step 2: Thioether bond formation using ethyl chloroacetate or mercaptoacetic acid derivatives in the presence of potassium carbonate .
  • Step 3: Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to introduce the acetamidoacetate moiety .
    Key Optimization: Purification by recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yields (typically 40–72%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; target ≥95% purity .
  • Structural Confirmation:
    • NMR: Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 8.2–8.5 ppm) .
    • HRMS: Confirm molecular weight (e.g., [M+H]+^+ at m/z 412.48 for C20_{20}H20_{20}N6_6O3_3S) .
  • Stability: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What safety precautions are essential during handling?

Methodological Answer:

  • Hazard Mitigation:
    • GHS Risks: Acute oral toxicity (Category 4), skin corrosion (Category 1B), and respiratory irritation .
    • PPE: Wear nitrile gloves, lab coats, and safety goggles; use fume hoods to avoid aerosol inhalation .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can derivatives of this compound be designed for dual c-Met/Pim-1 kinase inhibition?

Methodological Answer:

  • Scaffold Modification: Introduce substituents at the triazolo-pyridazine core (e.g., halogens, alkyl groups) to enhance binding to kinase ATP pockets .
  • Biological Evaluation:
    • In vitro Assays: Measure IC50_{50} against c-Met and Pim-1 kinases using ADP-Glo™ assays .
    • Selectivity Screening: Test against related kinases (e.g., Aurora A, EGFR) to minimize off-target effects .
  • Case Study: Derivatives with 4-methoxyphenyl groups showed IC50_{50} values of 12–50 nM for c-Met and 8–30 nM for Pim-1 .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • LogP Optimization: Reduce LogP from >3 to 1–2 by replacing hydrophobic groups (e.g., ethyl esters) with polar moieties (e.g., carboxylic acids) .
  • Formulation: Use co-solvents (e.g., PEG 400/water) or nanoemulsions to enhance solubility (>1 mg/mL) .
  • Pharmacokinetics: Conduct rat IV/PO studies to assess AUC and Cmax_{\text{max}}; target oral bioavailability ≥30% .

Q. How should researchers resolve contradictions in reported toxicity data?

Methodological Answer:

  • Data Discrepancy: Some studies report acute toxicity (e.g., LD50_{50} = 300 mg/kg in rats) , while others classify it as "no known hazard" .
  • Resolution Steps:
    • Source Verification: Prioritize peer-reviewed toxicology studies over vendor SDS .
    • In vitro Validation: Perform Ames tests (mutagenicity) and HepG2 cell viability assays (IC50_{50}) .
    • Dose-Dependency: Establish NOAEL (No Observed Adverse Effect Level) in repeated-dose rodent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.